molecular formula C29H35IN2O2 B1387891 3,3'-Di-n-pentyloxadicarbocyanine iodide CAS No. 53213-92-6

3,3'-Di-n-pentyloxadicarbocyanine iodide

Cat. No. B1387891
CAS RN: 53213-92-6
M. Wt: 570.5 g/mol
InChI Key: WSRFDTBIGBFQOK-UHFFFAOYSA-M
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Description

Molecular Structure Analysis

The molecular formula of 3,3’-Di-n-pentyloxadicarbocyanine iodide is C27H33IN2O2 . The InChI representation of the molecule is InChI=1S/C27H33N2O2.HI/c1-3-5-11-20-28-22-14-7-9-16-24 (22)30-26 (28)18-13-19-27-29 (21-12-6-4-2)23-15-8-10-17-25 (23)31-27;/h7-10,13-19H,3-6,11-12,20-21H2,1-2H3;1H/q+1;/p-1 . The molecule has a molecular weight of 544.5 g/mol .


Physical And Chemical Properties Analysis

The molecular weight of 3,3’-Di-n-pentyloxadicarbocyanine iodide is 544.5 g/mol . It has a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 10 . The exact mass is 544.15868 g/mol . The topological polar surface area is 29.5 Ų . The molecule has a heavy atom count of 32 .

Safety And Hazards

3,3’-Di-n-pentyloxadicarbocyanine iodide is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide or biocidal product use .

properties

IUPAC Name

(2Z)-3-pentyl-2-[(2E,4E)-5-(3-pentyl-1,3-benzoxazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzoxazole;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N2O2.HI/c1-3-5-14-22-30-24-16-10-12-18-26(24)32-28(30)20-8-7-9-21-29-31(23-15-6-4-2)25-17-11-13-19-27(25)33-29;/h7-13,16-21H,3-6,14-15,22-23H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSRFDTBIGBFQOK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=CC=CC=C2OC1=CC=CC=CC3=[N+](C4=CC=CC=C4O3)CCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN\1C2=CC=CC=C2O/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4O3)CCCCC.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentyl-2-((1E,3E)-5-[3-pentyl-1,3-benzoxazol-2(3H)-ylidene]-1,3-pentadienyl)-1,3-benzoxazol-3-ium iodide

CAS RN

53213-92-6
Record name Benzoxazolium, 3-pentyl-2-[5-(3-pentyl-2(3H)-benzoxazolylidene)-1,3-pentadien-1-yl]-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53213-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Di-n-pentyloxadicarbocyanine iodide
Reactant of Route 2
3,3'-Di-n-pentyloxadicarbocyanine iodide
Reactant of Route 3
3,3'-Di-n-pentyloxadicarbocyanine iodide
Reactant of Route 4
3,3'-Di-n-pentyloxadicarbocyanine iodide
Reactant of Route 5
3,3'-Di-n-pentyloxadicarbocyanine iodide
Reactant of Route 6
3,3'-Di-n-pentyloxadicarbocyanine iodide

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